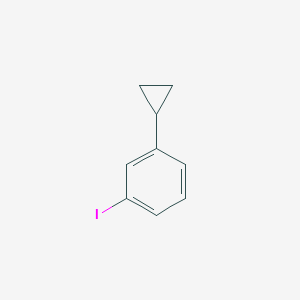
1-Cyclopropyl-3-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-iodobenzene is a chemical compound with the molecular formula C9H9I . It has a molecular weight of 244.07 and is stored at room temperature . The compound is in liquid form .
Synthesis Analysis
The synthesis of 1-Cyclopropyl-3-iodobenzene can be achieved through various methods. One such method involves the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This allows for the attachment of various substituents to tailor the chemical structure .Molecular Structure Analysis
The InChI code for 1-Cyclopropyl-3-iodobenzene is 1S/C9H9I/c10-9-3-1-2-8 (6-9)7-4-5-7/h1-3,6-7H,4-5H2 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Cyclopropyl-3-iodobenzene is a liquid at room temperature . It has a molecular weight of 244.07 and an InChI code of 1S/C9H9I/c10-9-3-1-2-8 (6-9)7-4-5-7/h1-3,6-7H,4-5H2 .Wissenschaftliche Forschungsanwendungen
Synthesis of Hypervalent Iodine(III) Reagents
1-Cyclopropyl-3-iodobenzene can be utilized in the synthesis of hypervalent iodine(III) reagents. These reagents are pivotal in organic synthesis for their mild and highly selective oxidative properties, which are environmentally benign and commercially available .
Oxidative Transformations
The compound serves as a precursor for oxidative transformations in organic substrates. It can be used to facilitate oxidative functionalization of carbonyl compounds, alkenes, and arenes, offering a pathway to various complex organic molecules .
Catalysis
In catalysis, 1-Cyclopropyl-3-iodobenzene derivatives can act as catalysts or recyclable reagents. This application is significant in reactions requiring mild conditions and high selectivity .
Halogenation Reactions
This chemical is involved in halogenation reactions, where it can help in the selective introduction of halogens into organic molecules. Such reactions are crucial for the synthesis of many pharmaceuticals and agrochemicals .
Enantioselective Synthesis
The compound can be used in enantioselective synthesis processes to produce chiral molecules. For instance, it can be a starting material for the synthesis of chiral cyclopropylboronates, which are valuable in medicinal chemistry .
Material Science
In material science, 1-Cyclopropyl-3-iodobenzene can contribute to the development of new materials with specific optical or electronic properties. Its incorporation into polymers or small molecules can alter the characteristics of these materials .
Analytical Chemistry
It may also find applications in analytical chemistry, where its derivatives could be used as standards or reagents in various analytical techniques to quantify or identify other substances .
Chemical Synthesis
Lastly, 1-Cyclopropyl-3-iodobenzene is a versatile building block in chemical synthesis. It can be used to construct a wide array of organic compounds, including natural products and novel drug candidates .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDZSXPCVIJYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

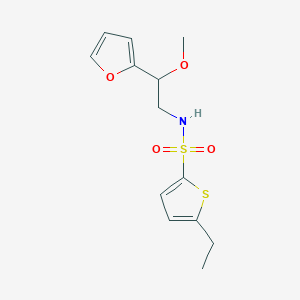
![N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2950887.png)

![(E)-3-(but-2-en-1-yl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950890.png)

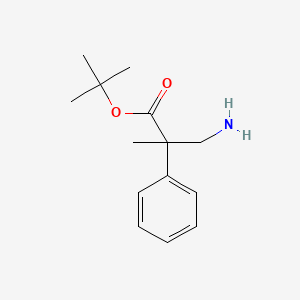
![ethyl 2-amino-4,4-difluoro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole-7-carboxylate](/img/structure/B2950893.png)
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2950895.png)
![N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2950896.png)

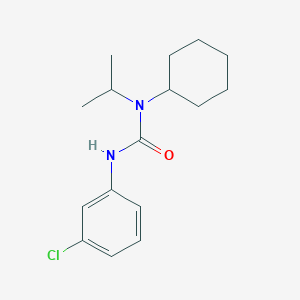
![2-(2-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B2950900.png)
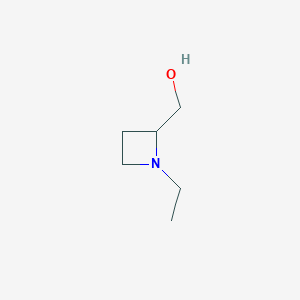
![Methyl 6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2950906.png)